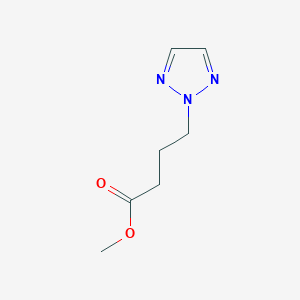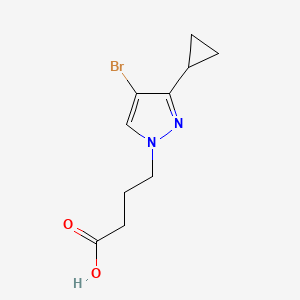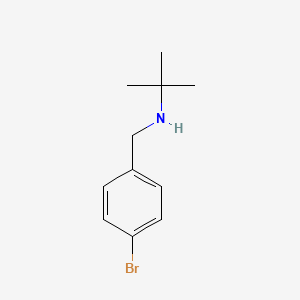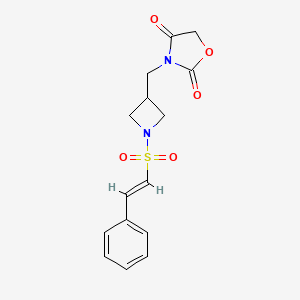
MEthyl 4-(1,2,3-triazol-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of MEthyl 4-(1,2,3-triazol-2-yl)butanoate is C7H11N3O2 . The InChI key is NUVWDUKVKVHUHA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.18 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 4-(1,2,3-triazol-2-yl)butanoate derivatives have been synthesized and characterized through comprehensive spectroscopic and electronic behavior analyses. For instance, the study by Evecen et al. (2018) synthesized a derivative and characterized it using FT-IR, 1H NMR, and 13C NMR spectroscopies. Quantum chemical calculations were employed to investigate the structure, vibrational frequencies, and nonlinear optical properties, including the dipole moment, polarizability, and hyperpolarizability of the compound (Evecen et al., 2018).
Chemical Reactions and Methodologies
Research by Filippova et al. (2012) explored acid-catalyzed tert-butylation and tritylation of 4-nitro-1,2,3-triazole, demonstrating a selective synthesis method for 1-methyl-5-nitro-1,2,3-triazole via 1-tert-butyl-4-nitro-1,2,3-triazole. This study provides insight into new methodologies for preparing triazole derivatives with potential applications in synthetic chemistry (Filippova et al., 2012).
Analytical and Structural Characterization
Another study focused on the comprehensive analytical and structural characterization of a novel synthetic cannabinoid. This research presents a wide range of chromatographic and spectroscopic data, supported with theoretical calculations, which could be instrumental for forensic and clinical purposes (Dybowski et al., 2021).
Mecanismo De Acción
Target of Action
Methyl 4-(1,2,3-triazol-2-yl)butanoate is a compound that has been studied for its potential biological activities It’s known that 1,2,3-triazoles, the core structure of this compound, actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing biological processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . They may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Análisis Bioquímico
Biochemical Properties
Methyl 4-(1,2,3-triazol-2-yl)butanoate, like other triazoles, can bind to various enzymes and receptors in biological systems
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Propiedades
IUPAC Name |
methyl 4-(triazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWDUKVKVHUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1N=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)

![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)
![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)


![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)
![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

